![molecular formula C19H14F3N3O B2433177 N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 2309606-37-7](/img/structure/B2433177.png)
N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, also known as PTK787, is a small molecule inhibitor that targets the vascular endothelial growth factor receptors (VEGFRs). PTK787 has been studied extensively in scientific research for its potential use in treating various diseases, particularly cancer.
Scientific Research Applications
- Pyrimidine derivatives have been extensively studied for their antitumor properties. Researchers have explored the potential of this compound as an anticancer agent. It may inhibit tumor growth by interfering with cellular processes or signaling pathways .
- Novel derivatives of N-phenylpyrimidines, including those with trifluoromethyl substitution, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds could serve as potential candidates for tuberculosis treatment .
- Tyrosine kinases play a crucial role in cell signaling and cancer progression. Some pyrimidine-based compounds exhibit tyrosine kinase inhibition, which could be relevant for targeted therapies .
- Pyrimidines have been investigated for their anti-inflammatory and analgesic activities. This compound might modulate inflammatory pathways, making it relevant for conditions associated with inflammation .
- Certain pyrimidine derivatives, including those with trifluoromethyl groups, exhibit calcium channel antagonistic effects. These properties could be relevant for cardiovascular disorders or neurological conditions .
- Researchers have explored novel synthetic methodologies to enhance druglikeness and optimize pharmacokinetic properties (ADME-Tox) of pyrimidine-based molecules. This compound’s structure and modifications may contribute to improved drug properties .
Anticancer Activity
Antitubercular Agents
Tyrosine Kinase Inhibition
Anti-Inflammatory Properties
Calcium Channel Antagonism
Druglikeness and ADME-Tox Properties
properties
IUPAC Name |
N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)15-8-6-14(7-9-15)18(26)23-11-16-10-17(25-12-24-16)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYZWXHZBUHIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.